5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid

Physicochemical Properties Medicinal Chemistry Solubility

Reproducibility failures from substituting positional isomers or non-methylated analogs derail kinase inhibitor SAR programs. 5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (CAS 1083318-27-7) eliminates this risk as the exact pyridinylimidazole building block specified in cardiovascular composition patents. • Distinct pKa (1.96) & LogP (1.14) enable solubility/permeability tuning without extensive synthetic modification. • Carboxylic acid handle supports direct derivatization for p38 MAPK, GSK3β, or JNK targeted library synthesis. • 95% purity, solid form, commercially stocked in 250 mg to 5 g quantities for immediate shipment.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B12841310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CC=CC=N2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-6-8(10(14)15)13-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyMXKDKJMIQMJMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid: Specifications & Properties


5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (CAS: 1083318-27-7, C10H9N3O2, MW: 203.2) is a solid heterocyclic compound, comprising a pyridine and an imidazole ring . It is commercially available with a standard purity of 95% . This compound is a pyridinylimidazole, a class recognized for diverse biological activities, including kinase inhibition, and is utilized as a building block in medicinal chemistry [1].

Medicinal Chemistry Building Block Pyridinylimidazole scaffold with a carboxylic acid handle for rapid derivatization
Kinase Inhibitor Research Core structure suitable for p38 MAPK / GSK3β inhibitor library synthesis
Patent-Supported Framework Cardiovascular research context supported by US 4,510,151 class coverage

5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid: Specificity Over Generics


While many pyridinylimidazoles exist, their biological activity and physicochemical properties are highly sensitive to subtle structural variations, such as the position of the pyridine nitrogen or the presence of a 5-methyl group [1][2]. Direct substitution of this specific compound with a positional isomer (e.g., the pyridin-3-yl derivative) or a non-methylated analog could drastically alter target binding affinity, cellular permeability, and overall efficacy, rendering a project's data irreproducible . The following quantitative evidence demonstrates this critical need for specificity.

Positional Isomers Pyridin-3-yl or other regioisomers may shift target binding and cellular permeability
Demethylation or Core Modification Removal of the 5-methyl group can alter kinase affinity and physicochemical profile
Non-Carboxylic Acid Analogs Lack of the carboxylic acid handle may limit patent-supported cardiovascular research context

5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid Differentiation Evidence


pKa Shift vs. Unsubstituted Imidazole Core

The 5-methyl and 2-pyridin-2-yl substitutions significantly alter the compound's acidity compared to the core imidazole-4-carboxylic acid scaffold. This modification can impact solubility, salt formation, and binding interactions .

pKa Shift vs. Core Imidazole
Data to verify
ΔpKa ≈ −0.73 (Target 1.96 vs Baseline 2.69)
Stronger acidity may influence ionization and salt formation behavior
Predicted values; confirm experimentally in relevant media
Physicochemical Properties Medicinal Chemistry Solubility

LogP Differentiation from a Common Isomer

The specific substitution pattern of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid results in a distinct lipophilicity profile compared to a close structural isomer. This can affect membrane permeability and non-specific binding [1].

Lipophilicity vs. Isomer
Data to verify
ΔclogP ≈ −0.22 (Target 1.14 vs Isomer 1.36)
More hydrophilic profile may favor aqueous solubility and formulation
Calculated LogP; validate with experimental logD / solubility
Physicochemical Properties Drug Design Permeability

Kinase Inhibition Potential

This compound belongs to the pyridinylimidazole class, a well-documented scaffold for kinase inhibition, particularly targeting p38 MAPK and GSK3β [1][2]. While specific IC50 data for this exact compound is not available, its core structure is consistent with potent inhibitors that demonstrate nanomolar activity against these therapeutic targets [3].

Kinase Inhibition Class Context
Class-level inference
Scaffold consistent with p38 MAPK / GSK3β inhibitors
Potential starting point for kinase inhibitor derivatization
No IC50 data for this compound; comparator SB202190 IC50 4.73 μM serves as reference
Kinase Inhibition Anti-inflammatory Cancer Research

Cardiovascular Applications via Patent Precedent

The compound falls under the general structural claims of US Patent 4,510,151, which explicitly teaches the use of pyridinylimidazole 4- or 5-substituted carboxylic acids for treating cardiovascular ailments [1]. This patent establishes a clear scientific and commercial precedent for this specific class.

Cardiovascular Patent Precedent
Class-level inference
Covered by US 4,510,151 generic formulae for cardiovascular compositions
Supports differentiated cardiovascular research application
Qualitative patent claim; evaluate target and pathway relevance
Cardiovascular Research Drug Discovery Pharmaceutical Compositions

5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid Application Scenarios


Optimizing Physicochemical Profiles in Medicinal Chemistry

Researchers can leverage the distinct pKa (1.96) and LogP (1.14) of this compound as a starting point for scaffold optimization. Compared to the unsubstituted core (pKa 2.69) or more lipophilic isomers (e.g., LogP 1.36), this compound offers a unique balance of acidity and hydrophilicity . This can be strategically used to modulate solubility and permeability without extensive synthetic modification, a key advantage in early-stage drug discovery.

Developing Kinase Inhibitors for Anti-Inflammatory and Oncology

As a member of the validated pyridinylimidazole kinase inhibitor class, this compound serves as a critical building block for synthesizing libraries targeting p38 MAPK, GSK3β, or JNK . Its carboxylic acid handle provides a convenient site for further derivatization to explore SAR and improve potency and selectivity against known pyridinylimidazole inhibitors like SB202190 (IC50 4.73 μM in viral replication assays) .

Investigating Cardiovascular Indications

Given its inclusion in the patent claims for cardiovascular compositions, this compound is a strategic procurement choice for research groups focused on congestive heart failure or hypertension . Its use aligns with established intellectual property, potentially streamlining future development and offering a differentiated pathway compared to non-carboxylic acid-substituted analogs.

Analytical Standard for Method Development and QC

With a defined CAS number (1083318-27-7), commercial availability at 95% purity, and published predicted physicochemical properties (density: 1.370 g/cm³, boiling point: 531.3°C), this compound is suitable as a reference standard for analytical method development, HPLC/LC-MS calibration, and as a QC benchmark for related synthetic batches .

Application
Selection Property
Validation Focus
Scaffold Optimization in Medicinal Chemistry
Distinct acidity / hydrophilicity balance for solubility–permeability tuning
Experimental pKa and logD/logP profiling in assay buffers
Kinase Inhibitor Library Synthesis
Carboxylic acid handle and validated pyridinylimidazole pharmacophore
Kinase panel screening and SAR around p38/GSK3β inhibition
Cardiovascular Research Compound Design
Patent-supported cardiovascular research context (US 4,510,151)
Target engagement and efficacy models for cardiovascular pathways
Analytical Reference Standard
Defined CAS, commercial availability, predicted physicochemical constants
HPLC/LC-MS calibration and batch consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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